Diethylammonium

Nicotinic receptor pharmacology Neuromuscular junction Structure-activity relationship

Select diethylammonium salts when counterion-governed performance is non-negotiable. Evidence demonstrates: 50-fold higher nicotinic acetylcholine receptor affinity vs. triethylammonium analogues; preferential follicular transdermal transport for iontophoretic NSAID delivery; and systematically higher hydration numbers in protic ionic liquids, yielding superior solvation of poorly soluble organics. These quantifiable, application-specific advantages make generic substitution a tangible risk to receptor targeting, percutaneous absorption, and dissolution efficiency.

Molecular Formula C4H12N+
Molecular Weight 74.14 g/mol
Cat. No. B1227033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylammonium
Molecular FormulaC4H12N+
Molecular Weight74.14 g/mol
Structural Identifiers
SMILESCC[NH2+]CC
InChIInChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1
InChIKeyHPNMFZURTQLUMO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylammonium Salt Procurement Guide: Physicochemical and Pharmacological Baseline for Scientific Sourcing


Diethylammonium is the conjugate acid cation of the secondary amine diethylamine, with the chemical formula (C₂H₅)₂NH₂⁺ and a molecular mass of 74.14 Da . It forms a class of organic salts through protonation of the diethylamine amino group, yielding white crystalline solids that are generally soluble in polar solvents including water, ethanol, and chloroform . As a counterion, diethylammonium is employed across multiple scientific and industrial domains: in pharmaceutical formulations to enhance drug solubility and transdermal penetration [1], in agrochemicals as the cationic component of herbicidal salts [2], and in materials science as the cation in protic ionic liquids (PILs) where its hydrogen-bonding capacity confers distinct thermophysical and dielectric properties [3]. Selection of a diethylammonium salt over alternative salt forms or cation classes requires evaluation of application-specific performance metrics, as the counterion directly influences bioavailability, permeation pathways, hydration behavior, and target-binding affinity.

Diethylammonium Salt Selection: Why In-Class Counterion Substitution Cannot Be Assumed Equivalent


Counterion selection is not a trivial formulation variable; it governs receptor-binding affinity, transdermal transport pathways, and solution-phase hydration behavior in ways that cannot be predicted from the pharmacophore or active molecule alone. In neuromuscular pharmacology, substituting a diethylamino group for a triethylammonium moiety can alter receptor affinity by nearly two orders of magnitude [1]. In transdermal drug delivery, the choice between diclofenac diethylammonium versus diclofenac sodium or potassium determines whether the compound traverses the skin predominantly via hair follicles or via intercellular lipid pathways—a distinction with direct implications for iontophoretic device design and formulation optimization [2]. In ionic liquid applications, diethylammonium-based protic ionic liquids exhibit substantially higher hydration numbers than imidazolium-based aprotic counterparts, a difference rooted in hydrogen-bonding capacity that directly impacts solvation power for sparingly soluble organic molecules [3]. These counterion-dependent divergences mean that generic substitution without supporting performance data introduces risk of altered efficacy, unexpected transport behavior, or compromised solvation properties. The quantitative evidence below establishes the specific, measurable parameters that differentiate diethylammonium salts from their closest analogs.

Diethylammonium Salt Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Receptor Affinity of Diethylamino vs. Triethylammonium Analogues at Nicotinic Acetylcholine Receptors

In a systematic structure-activity study of pyridylalkyl- and substituted phenylalkyl-ammonium compounds on frog rectus abdominis muscle, the diethylamino analogue p-hydroxybenzyldiethylamine exhibited a log affinity constant (log K) of 5.90, whereas its direct triethylammonium analogue exhibited a log K of only 4.17 [1]. This represents an approximately 50-fold difference in receptor binding affinity attributable solely to the substitution of the cationic head group.

Nicotinic receptor pharmacology Neuromuscular junction Structure-activity relationship

Transdermal Permeation Pathway Differentiation: Diclofenac Diethylammonium vs. Sodium and Potassium Salts

Under iontophoretic conditions, diclofenac diethylammonium (DFD) exhibits a fundamentally different transdermal permeation route compared to diclofenac sodium (DFS) and diclofenac potassium (DFP). Hair follicles serve as a more important transport pathway for DFD than for DFS and DFP, while the intercellular lipid pathway demonstrates the opposite relative contribution across the three salts [1]. The counterion directly influences the mechanism and route of diclofenac salt uptake via passive and iontophoretic transport.

Transdermal drug delivery Iontophoresis Diclofenac formulation Skin permeation

Hydration Behavior of Diethylammonium-Based Protic Ionic Liquids vs. Imidazolium-Based Aprotic Ionic Liquids

Dielectric relaxation spectroscopy measurements at 298.15 K across 0.01 to 50 GHz reveal that diethylammonium-based protic ionic liquids (PILs) exhibit significantly stronger hydration than imidazolium-based aprotic ionic liquids (APILs). Higher static permittivity and relaxation time values were observed for less viscous PILs compared to more viscous APILs, attributed to hydrogen bonding in PILs, ionic translational motion, and transient proton transfer [1]. Effective hydration numbers calculated from apparent bulk water and slow water concentrations confirmed that imidazolium-based APILs are weakly hydrated compared to diethylammonium-based PILs [1].

Ionic liquids Dielectric spectroscopy Hydration number Protic ionic liquids

Anti-Inflammatory Potency of Diethylammonium Salt Fenclorac Relative to Standard NSAID Comparators

Fenclorac (α,m-dichloro-p-cyclohexylphenylacetic acid, diethylammonium salt) demonstrated an ED₅₀ of 7.9 mg/kg in the carrageenan paw edema assay with a duration of action of 18-22 hours [1]. Comparative testing established that fenclorac potency was 13 times that of aspirin, 3.4 times that of phenylbutazone, 3 times that of ibuprofen, and 0.3 times that of indomethacin [1]. Additionally, fenclorac was 77 times more potent than aspirin and more than twice as potent as indomethacin in reducing brewer‘s yeast-induced fever in rats [1].

NSAID Anti-inflammatory Fenclorac Carrageenan edema

Physicochemical Properties of Diethylammonium Halide Salts for Synthetic and Formulation Applications

Diethylammonium chloride (CAS 660-68-4) is a white crystalline solid with a melting point of 231 °C and a boiling point of 330 °C, exhibiting water solubility of approximately 510 g/L [1]. In contrast, the parent free base diethylamine is a volatile liquid (boiling point 57.3 ± 8.0 °C at 760 mmHg) with a strong ammonia-like odor and flammability concerns . The hydrochloride salt form eliminates the volatility and handling challenges of the free base while preserving the diethylammonium cation for protonation-dependent reactions or salt metathesis applications.

Organic synthesis Salt selection Physicochemical properties Solubility

Antimicrobial Activity of Diethylamine NONOate Diethylammonium Salt as Nitric Oxide Donor

Diethylamine NONOate diethylammonium salt (DEA NONOate; CAS 372965-00-9) functions as a nitric oxide (NO) donor with demonstrated antimicrobial activity against Escherichia coli . At concentrations of 8 mM and 65 mM, the diethylammonium salt form exhibited significant growth inhibitory effects on E. coli over a 0-20 hour exposure period . The compound also enhanced preservation of donor rat hearts in transplantation models . As a class of NO donors, NONOates offer controlled NO release kinetics that differentiate them from other NO-releasing compounds; the diethylammonium counterion in this specific formulation contributes to the overall solubility and stability profile required for biological applications.

Nitric oxide donor Antimicrobial Escherichia coli Organ preservation

Diethylammonium Salt Procurement Scenarios: Evidence-Backed Applications for Scientific and Industrial Users


Nicotinic Acetylcholine Receptor Pharmacology and Neuromuscular Drug Discovery

Research programs investigating structure-activity relationships at nicotinic acetylcholine receptors should prioritize diethylammonium-based compounds when enhanced receptor affinity is required relative to triethylammonium analogues. The 50-fold affinity differential documented in frog rectus abdominis muscle preparations [1] provides a quantitative basis for selecting diethylamino pharmacophores over bulkier quaternary ammonium head groups in antagonist or partial agonist development programs targeting neuromuscular junction receptors.

Iontophoretic Transdermal Drug Delivery Device Development

Formulation scientists developing iontophoretic transdermal delivery systems should select diclofenac diethylammonium over sodium or potassium salts when follicular pathway targeting is desired. The documented preferential transport of DFD via hair follicles under iontophoretic conditions [1] offers a mechanistically distinct delivery route that can be exploited for optimized skin penetration profiles in device-assisted topical NSAID applications.

Protic Ionic Liquid Selection for Enhanced Solvation of Sparingly Soluble Organics

Researchers in pharmaceutical sciences and green chemistry requiring ionic liquids with superior solvation capacity for poorly soluble organic molecules should select diethylammonium-based protic ionic liquids over imidazolium-based aprotic alternatives. The systematically higher hydration numbers and enhanced hydrogen-bonding interactions of diethylammonium PILs [1] translate to improved dissolution performance in aqueous and polar nonaqueous media, directly relevant to drug solubilization and extraction applications.

Preclinical Anti-Inflammatory Drug Candidate Evaluation and Benchmarking

Investigators conducting preclinical anti-inflammatory efficacy studies can utilize fenclorac diethylammonium salt as a well-characterized reference compound with established potency benchmarks against aspirin (13×), phenylbutazone (3.4×), ibuprofen (3×), and indomethacin (0.3×) in the carrageenan paw edema assay [1]. Its extended 18-22 hour duration of action [1] makes it particularly suitable for studies requiring sustained anti-inflammatory coverage without repeated dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.